

An In-depth Technical Guide to 4-Chloroquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloroquinazoline-6-carbonitrile

Cat. No.: B189361

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroquinazoline-6-carbonitrile is a substituted quinazoline derivative of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a well-established pharmacophore found in numerous biologically active compounds, including several approved anticancer drugs. The presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, making it a versatile intermediate for the synthesis of a diverse range of derivatives. The carbonitrile group at the 6-position can also be chemically modified and may contribute to the molecule's biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **4-Chloroquinazoline-6-carbonitrile**.

Chemical and Physical Properties

While some experimental data for **4-Chloroquinazoline-6-carbonitrile** is not readily available in public literature, a combination of computed and known properties of similar compounds provides valuable insights.

Property	Value	Source
Molecular Formula	C ₉ H ₄ CIN ₃	PubChem[1]
Molecular Weight	189.60 g/mol	PubChem[1]
IUPAC Name	4-chloroquinazoline-6-carbonitrile	PubChem[1]
CAS Number	150449-97-1	PubChem[1]
SMILES	C1=CC2=C(C=C1C#N)C(=NC=N2)Cl	PubChem[1]
InChI Key	PQJUTOVJNYMGFX-UHFFFAOYSA-N	PubChem[1]
Appearance	Solid (predicted)	---
Melting Point	Not available	---
Boiling Point	Not available	---
Solubility	Not available	---
XlogP (Computed)	2.2	PubChem[1]
Topological Polar Surface Area (Computed)	49.6 Å ²	PubChem[1]
Monoisotopic Mass (Computed)	189.0093748 Da	PubChem[1]

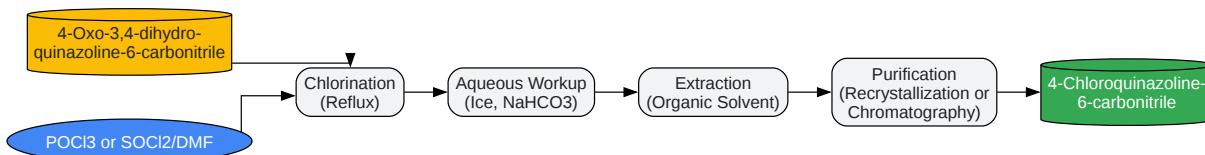
Synthesis

The synthesis of **4-Chloroquinazoline-6-carbonitrile** typically proceeds through the chlorination of its corresponding 4-oxo precursor, 4-oxo-3,4-dihydroquinazoline-6-carbonitrile. This transformation is a common and effective method for introducing a reactive chlorine atom at the 4-position of the quinazoline ring.

Experimental Protocol: Chlorination of 4-Oxo-3,4-dihydroquinazoline-6-carbonitrile

This protocol is a general procedure based on established methods for the chlorination of 4-quinazolones.^{[2][3]} Optimization may be required for this specific substrate.

Materials:


- 4-Oxo-3,4-dihydroquinazoline-6-carbonitrile
- Phosphorus oxychloride (POCl_3) or Thionyl chloride (SOCl_2)
- N,N-Dimethylformamide (DMF) (catalytic amount if using SOCl_2)
- Anhydrous toluene or other suitable inert solvent
- Triethylamine or other organic base (optional, for use with POCl_3)^[2]
- Ice
- Saturated sodium bicarbonate solution
- Dichloromethane or Ethyl acetate for extraction
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-oxo-3,4-dihydroquinazoline-6-carbonitrile in an excess of phosphorus oxychloride (or a solution in an inert solvent like toluene).
- If using thionyl chloride, add a catalytic amount of N,N-dimethylformamide.
- Heat the reaction mixture to reflux (typically 70-110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).^[2]
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases

HCl gas.

- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure to yield the crude **4-Chloroquinazoline-6-carbonitrile**.
- The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

[Click to download full resolution via product page](#)

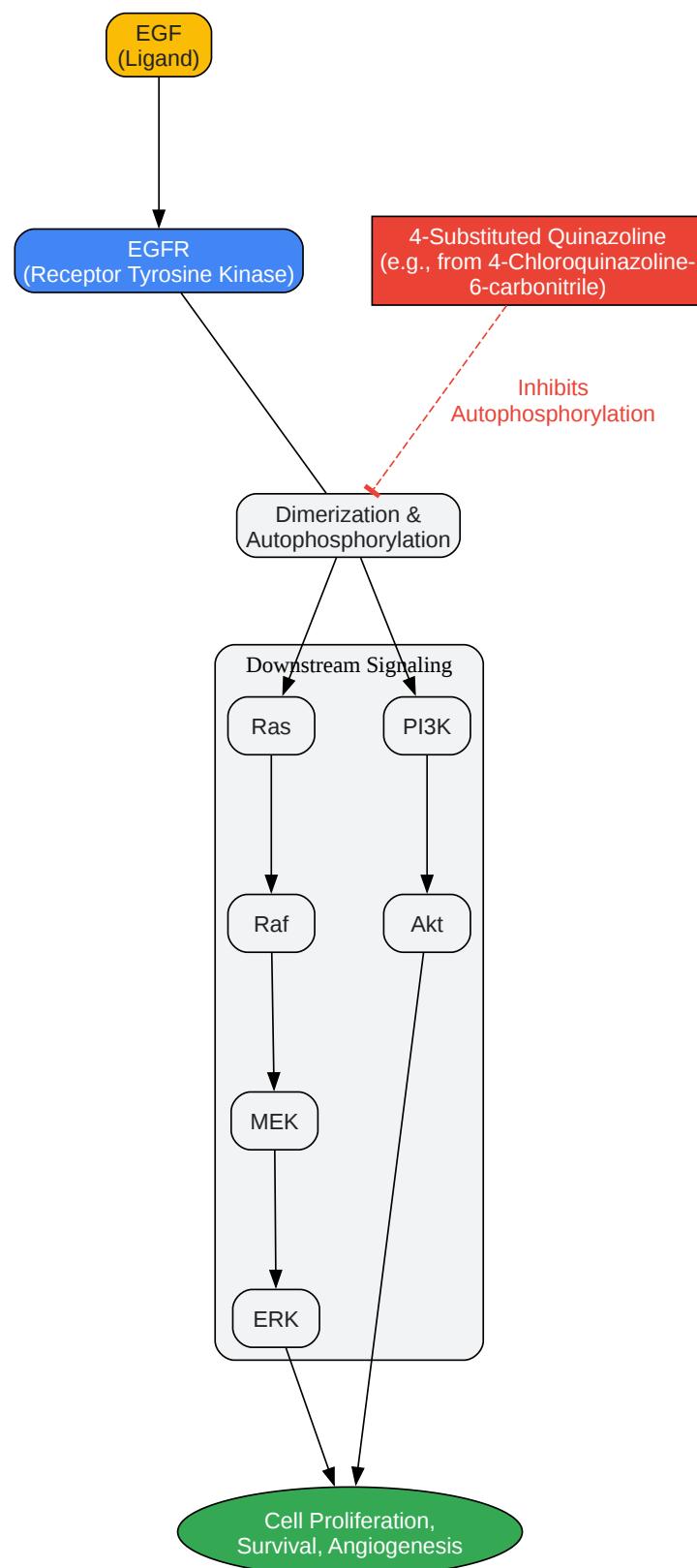
*General synthetic workflow for **4-Chloroquinazoline-6-carbonitrile**.*

Reactivity and Chemical Behavior

The key to the synthetic utility of **4-Chloroquinazoline-6-carbonitrile** lies in the reactivity of the chlorine atom at the 4-position. This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinazoline ring system facilitates the attack of nucleophiles at this position.

Common nucleophiles that can displace the chloride include:

- Amines: Reaction with primary and secondary amines is a widely used method to synthesize a variety of 4-aminoquinazoline derivatives, which are often biologically active.
- Alcohols and Phenols: Alkoxy and aryloxy quinazolines can be prepared by reacting with the corresponding alkoxides or phenoxides.
- Thiols: Thioether linkages can be introduced by reaction with thiolates.


The nitrile group at the 6-position is relatively stable but can undergo transformations such as hydrolysis to a carboxylic acid or reduction to an amine under appropriate conditions, further expanding the synthetic possibilities.

Potential Biological Activity and Signaling Pathways

While specific biological data for **4-Chloroquinazoline-6-carbonitrile** is limited, the broader class of quinazoline derivatives is well-known for its wide range of pharmacological activities, particularly as anticancer agents. Many of these compounds function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.

A prominent target for quinazoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.^[4] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. 4-Anilinoquinazoline derivatives, which can be readily synthesized from 4-chloroquinazolines, are a major class of EGFR inhibitors.

The general mechanism of action for these inhibitors involves competitive binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the entire signaling cascade.

[Click to download full resolution via product page](#)

*Potential inhibition of the EGFR signaling pathway by derivatives of **4-Chloroquinazoline-6-carbonitrile**.*

Given this precedent, it is highly probable that derivatives of **4-Chloroquinazoline-6-carbonitrile** could also exhibit inhibitory activity against EGFR or other related tyrosine kinases. The nitrile group at the 6-position may influence the binding affinity and selectivity of these compounds.

Conclusion

4-Chloroquinazoline-6-carbonitrile is a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its key feature is the reactive chloro group, which allows for diverse functionalization. While experimental data on the compound itself is scarce, its structural similarity to known kinase inhibitors suggests that its derivatives are promising candidates for the development of new therapeutic agents, particularly in the area of oncology. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloroquinazoline-6-carbonitrile | C9H4CIN3 | CID 10012727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. POCl₃ chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 4. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chloroquinazoline-6-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b189361#4-chloroquinazoline-6-carbonitrile-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com